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Compound of Interest

Compound Name: Btk-IN-41

Cat. No.: B15579487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Btk-IN-41, a potent

pyrazolopyrimidine derivative that has demonstrated significant inhibitory activity against

Bruton's tyrosine kinase (BTK). Btk-IN-41, also identified as Compound 47 in patent literature,

is a subject of interest in the research of hematological malignancies due to its potential as a

targeted therapeutic agent. This document outlines its core characteristics, mechanism of

action, and provides detailed experimental protocols for its evaluation.

Core Compound Data
Btk-IN-41 is a small molecule inhibitor of Bruton's tyrosine kinase. The available quantitative

data for this compound is summarized below, providing a snapshot of its potency at both the

enzymatic and cellular levels.

Parameter Value Cell Line/Enzyme Reference

IC50 (BTK Enzyme) 5.4 nM Recombinant BTK [1][2]

IC50 (Cell Viability) 13.8 nM
TMD-8 (Diffuse Large

B-cell Lymphoma)
[1][2]
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Btk-IN-41 is a pyrazolopyrimidine derivative, a class of compounds known to act as kinase

inhibitors.[3][4] While specific studies on Btk-IN-41's binding mode are not publicly available, its

structural class and the general mechanism of similar BTK inhibitors suggest it likely acts as a

covalent inhibitor, forming an irreversible bond with the Cysteine 481 residue in the ATP-binding

pocket of BTK.[1][5] This covalent modification effectively blocks the kinase activity of BTK,

leading to the inhibition of downstream signaling pathways crucial for the survival and

proliferation of malignant B-cells.[6]

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.

[3] Upon BCR activation, a cascade of phosphorylation events leads to the activation of BTK.

Activated BTK then phosphorylates and activates downstream targets, most notably

Phospholipase C gamma 2 (PLCγ2).[3] Activated PLCγ2, in turn, initiates a signaling cascade

that results in the activation of transcription factors such as NF-κB and the mitogen-activated

protein kinase (MAPK) pathway, including the phosphorylation of ERK.[7] These pathways are

essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, Btk-IN-41 is

expected to block the phosphorylation of BTK itself (autophosphorylation), as well as the

phosphorylation and activation of PLCγ2 and ERK, thereby disrupting the pro-survival signaling

in hematological cancer cells.
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BCR Signaling Pathway and Btk-IN-41 Inhibition

Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments to

characterize the activity of Btk-IN-41. These protocols are based on established techniques in

the field of kinase inhibitor research.

BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)
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This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced

during the kinase reaction.

Materials:

Recombinant human BTK enzyme (e.g., Promega, V2941)

Poly (4:1 Glu, Tyr) peptide substrate

ATP

BTK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM

DTT)

Btk-IN-41 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

96-well white, flat-bottom plates

Protocol:

Prepare a serial dilution of Btk-IN-41 in DMSO. Further dilute the compounds in BTK Kinase

Buffer to the desired final concentrations. The final DMSO concentration should not exceed

1%.

In a 96-well plate, add 2.5 µL of the diluted Btk-IN-41 or DMSO (for control).

Add 2.5 µL of a solution containing the BTK enzyme and substrate in BTK Kinase Buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in BTK Kinase Buffer. The final

reaction volume is 10 µL.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™

Reagent. Incubate at room temperature for 40 minutes.
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Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate

at room temperature for 30 minutes.

Measure the luminescence using a plate reader. The luminescent signal is proportional to the

amount of ADP produced and thus to the BTK kinase activity.

Calculate the IC50 value of Btk-IN-41 by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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BTK Enzymatic Assay Workflow

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:

TMD-8 (or other relevant hematological cancer cell lines)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Btk-IN-41 (dissolved in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570)

96-well opaque-walled plates

Protocol:

Seed TMD-8 cells into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in

100 µL of complete medium.
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Prepare a serial dilution of Btk-IN-41 in complete medium from a concentrated DMSO stock.

Add 100 µL of the diluted Btk-IN-41 or medium with DMSO (for control) to the wells. The

final DMSO concentration should be kept below 0.5%.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the IC50 value of Btk-IN-41 by plotting the percentage of viable cells against the

logarithm of the inhibitor concentration.

Western Blot Analysis of BTK Signaling Pathway
This method is used to detect the phosphorylation status of BTK and its downstream effectors,

providing insights into the mechanism of action of Btk-IN-41 at the cellular level.

Materials:

TMD-8 cells

Btk-IN-41 (dissolved in DMSO)

Anti-IgM antibody (for BCR stimulation)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-

PLCγ2, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, and anti-β-actin.

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

SDS-PAGE gels and Western blotting apparatus

Protocol:

Seed TMD-8 cells and grow to a suitable density.

Pre-treat the cells with various concentrations of Btk-IN-41 or DMSO for 2 hours.

Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes. A

non-stimulated control should be included.

Lyse the cells with lysis buffer on ice.

Determine the protein concentration of the lysates using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and detect the protein bands using an ECL substrate and an imaging

system.

Analyze the band intensities to determine the effect of Btk-IN-41 on the phosphorylation of

BTK, PLCγ2, and ERK.
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Western Blot Workflow for Signaling Analysis
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Kinase Selectivity
A critical aspect of drug development is to understand the selectivity of a compound for its

intended target versus other kinases in the human kinome. A broad kinase selectivity profile,

often determined using a KINOMEscan™ assay, provides valuable information about potential

off-target effects. While specific kinome scan data for Btk-IN-41 is not publicly available,

pyrazolopyrimidine-based inhibitors can exhibit varying degrees of selectivity.[5][8] A highly

selective inhibitor is generally preferred to minimize off-target toxicities. For a comprehensive

evaluation of Btk-IN-41, performing a kinase selectivity screen against a broad panel of

kinases is highly recommended.

In Vivo Studies
Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate.

For a BTK inhibitor like Btk-IN-41, a typical in vivo model would involve xenografts of human

hematological cancer cell lines (e.g., TMD-8) in immunocompromised mice.

Representative In Vivo Efficacy Study Design:

Model: Subcutaneous implantation of TMD-8 cells into immunodeficient mice (e.g.,

NOD/SCID).

Treatment Groups: Vehicle control, and multiple dose levels of Btk-IN-41 administered orally.

Dosing Schedule: Daily or twice-daily oral administration.

Endpoints:

Tumor volume measurement over time.

Body weight monitoring (as an indicator of toxicity).

Pharmacokinetic analysis of Btk-IN-41 in plasma.

Pharmacodynamic analysis of target engagement (e.g., p-BTK levels in tumor tissue).

Survival analysis.
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Conclusion
Btk-IN-41 is a potent inhibitor of Bruton's tyrosine kinase with significant activity against diffuse

large B-cell lymphoma cells in vitro. Its pyrazolopyrimidine scaffold suggests a covalent

mechanism of action, a hallmark of many effective BTK inhibitors. The provided technical

information and experimental protocols offer a solid foundation for researchers to further

investigate the therapeutic potential of Btk-IN-41 in hematological malignancies. Further

studies are warranted to fully characterize its kinase selectivity, in vivo efficacy, and safety

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15579487#btk-in-41-role-in-hematological-
malignancies-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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